molecular formula C17H14N2 B11708049 Benzenamine, 4-methyl-N-(2-quinolinylmethylene)- CAS No. 5918-79-6

Benzenamine, 4-methyl-N-(2-quinolinylmethylene)-

Cat. No.: B11708049
CAS No.: 5918-79-6
M. Wt: 246.31 g/mol
InChI Key: LNKUZZWFLMBFDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-N-(quinolin-2-ylmethylene)aniline is a Schiff base compound derived from the condensation of 2-quinolinecarboxaldehyde and 4-methylaniline . Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties and ability to form complexes with metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(quinolin-2-ylmethylene)aniline typically involves the condensation reaction between 2-quinolinecarboxaldehyde and 4-methylaniline . The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for 4-Methyl-N-(quinolin-2-ylmethylene)aniline are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(quinolin-2-ylmethylene)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: 4-methylaniline and 2-quinolinecarboxaldehyde.

    Substitution: Substituted quinoline derivatives with different functional groups.

Properties

CAS No.

5918-79-6

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

N-(4-methylphenyl)-1-quinolin-2-ylmethanimine

InChI

InChI=1S/C17H14N2/c1-13-6-9-15(10-7-13)18-12-16-11-8-14-4-2-3-5-17(14)19-16/h2-12H,1H3

InChI Key

LNKUZZWFLMBFDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=NC3=CC=CC=C3C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.